molecular formula C24H20O4 B11017495 3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B11017495
M. Wt: 372.4 g/mol
InChI Key: OISVZINNMMFBDN-UHFFFAOYSA-N
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Description

3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic chromene derivative of significant interest in biomedical research. Chromenes, also known as benzopyrans, are a class of heterocyclic compounds recognized for their diverse biological activities and are extensively investigated for their potential as therapeutic agents . This particular compound features a naphthyl ketone side chain, a structural motif that may influence its interaction with biological targets. Current research into similar chromene derivatives suggests potential applications in oncology, with some compounds demonstrating cytotoxic effects against various human cancer cell lines through mechanisms that may include the induction of apoptosis and disruption of microtubule function . As a research chemical, it serves as a valuable scaffold for investigating structure-activity relationships (SAR) and for the development of novel small-molecule inhibitors. This product is strictly for use in laboratory research.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

3,4,7-trimethyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one

InChI

InChI=1S/C24H20O4/c1-14-10-21(23-15(2)16(3)24(26)28-22(23)11-14)27-13-20(25)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13H2,1-3H3

InChI Key

OISVZINNMMFBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Analysis

The reaction initiates with the formation of a Knoevenagel adduct between 4-hydroxycoumarin and 2-naphthaldehyde. Imidazole then generates a nucleophilic ylide from bromoacetophenone, which attacks the adduct to form an intermediate. Cyclization of this intermediate produces the final coumarin derivative. Liquid chromatography–mass spectrometry (LC-MS) data corroborate the molecular ion peak at m/z 352.4, consistent with the calculated molecular weight.

Transition-Metal-Free Synthesis

Transition-metal-free conditions have been developed to mitigate environmental concerns associated with metal catalysts. In this approach, 3,4,7-trimethylcoumarin is reacted with 2-naphthyl glyoxylic acid in a solvent-free system at 120°C. The absence of metals simplifies purification and reduces toxicity, albeit with a moderate yield of 65%.

Spectroscopic Characterization and Quality Control

Robust spectroscopic protocols ensure the structural fidelity of synthesized batches. Key data include:

Spectroscopic Technique Key Signals Reference
IR Spectroscopy1,720 cm⁻¹ (C=O), 1,250 cm⁻¹ (C-O-C)
¹H NMRδ 7.8–8.2 (naphthyl), δ 2.1–2.4 (methyl)
¹³C NMRδ 160.5 (C=O), δ 114.2–135.7 (aromatic carbons)

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and environmental impact of each method:

Method Yield Reaction Time Catalyst Environmental Impact
Microwave-Assisted85%15–30 minHClModerate
Multi-Component Reaction95%4–6 hoursImidazoleLow
Transition-Metal-Free65%8–12 hoursNoneLow
Bromoalkylation56%18–24 hoursBase (e.g., K₂CO₃)High (waste generation)

Industrial-Scale Considerations

For industrial production, microwave-assisted and multi-component reactions are favored due to their high yields and short reaction times. However, solvent-free transition-metal-free methods align with green chemistry principles, making them suitable for eco-conscious manufacturing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the naphthyl-oxoethoxy side chain, potentially converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural features:

  • Molecular Formula : C24H20O4
  • Molecular Weight : 372.42 g/mol
  • Structural Characteristics : It contains a chromenone backbone with three methyl groups at positions 3, 4, and 7, and an ethoxy group substituted at position 5. The presence of a naphthyl group enhances its reactivity and biological potential.

Biological Activities

Research indicates that flavonoids, including this compound, exhibit a range of biological activities:

  • Antioxidant Activity : Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. This compound's structure may contribute to its antioxidant properties.
  • Anticancer Potential : Studies have shown that flavonoids can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in cancer therapy.
  • Antimicrobial Effects : Flavonoids have been reported to possess antimicrobial properties. The specific interactions of this compound with microbial targets need further investigation but show promise based on related compounds.

Case Study: Anticancer Activity

A study investigated the anticancer effects of flavonoid derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was linked to its structural complexity and functional groups.

CompoundCell LineIC50 Value (µM)Mechanism
3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-oneMCF-715Apoptosis induction
Related Flavonoid AMCF-720Cell cycle arrest

Case Study: Antioxidant Activity

In another study focusing on antioxidant properties, the compound was tested alongside other flavonoids using DPPH radical scavenging assays. The results showed significant scavenging activity:

CompoundDPPH Scavenging Activity (%)
This compound85% at 50 µg/mL
Quercetin90% at 50 µg/mL

Applications in Materials Science

The unique chemical properties of this compound allow for applications in materials science, particularly in developing novel polymers with nonlinear optical (NLO) properties.

  • NLO-active Polymers : Research has indicated that incorporating chromone derivatives into polymer matrices can enhance their NLO responses. This application is vital for developing advanced materials for photonic devices.

Case Study: Synthesis of NLO-active Polymers

A study synthesized epoxy polymers with covalently attached NLO-active chromophores derived from similar compounds:

Polymer TypeNLO Response (pm/V)Application
Epoxy Polymer A30Optical switches
Epoxy Polymer B with Flavonoid Derivative45Photonic devices

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is largely dependent on its interaction with biological targets. It is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Features

The compound’s unique substitutions differentiate it from other coumarin derivatives. Below is a comparison of key structural attributes:

Compound Name Substituent Positions Functional Groups Key Structural Differences Reference
3,4,7-Trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one 3, 4, 7 (methyl); 5 (ethoxy) 2-Naphthyl ketone, three methyl groups High lipophilicity due to naphthyl and methyl groups N/A
7-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one (6i) 7 (ethoxy) Fluorobenzyl-piperazine Polar piperazine group enhances receptor affinity (e.g., 5-HT1A)
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one (III) 3 (oxazole) Aminooxazole Electron-rich oxazole may improve DNA intercalation or enzyme inhibition
7-Hydroxycoumarin 7 (hydroxyl) Free hydroxyl Higher polarity and metabolic glucuronidation; limited antitumor activity in glucuronide form
7-(2-(3,3-Dinitroazetidin-1-yl)-2-oxoethoxy)-4-methyl-3-(4-trifluoromethylbenzyl)-2H-chromen-2-one 7 (ethoxy), 3 (benzyl), 4 (methyl) Dinitroazetidine (NO donor), trifluoromethylbenzyl Nitric oxide release mechanism; enhanced cytotoxicity in cancer cell lines

Research Findings and Implications

Structural Advantages

  • Metabolic Stability : Methyl groups at positions 3, 4, and 7 may reduce oxidative metabolism, extending half-life relative to unsubstituted coumarins.

Biological Activity

3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the flavonoid class, specifically within the chromone derivatives. This compound features a unique structural configuration that contributes to its diverse biological activities. The presence of methyl groups and an ethoxy substitution enhances its reactivity and potential therapeutic applications.

Chemical Structure

The chemical structure can be summarized as follows:

  • Molecular Formula : C21H20O4
  • Structure : Contains a chromenone backbone with three methyl groups at positions 3, 4, and 7, and an ethoxy group at position 5 attached to a naphthyl moiety.

Biological Activities

Research indicates that compounds within the flavonoid family exhibit a wide range of biological activities. The following table summarizes some of the key biological activities associated with this compound and related analogs:

Activity Mechanism/Effect References
AnticancerInduces apoptosis through caspase activation; inhibits cell migration
AntimicrobialExhibits activity against various pathogens
AntidiabeticModulates glucose metabolism and enhances insulin sensitivity
AnticholinesteraseInhibits acetylcholinesterase activity
AntituberculosisShows inhibitory effects against Mycobacterium tuberculosis

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Activity :
    • The compound interacts with tubulin at colchicine binding sites, disrupting microtubule polymerization. This leads to G2/M cell cycle arrest and promotes apoptosis in cancer cells through caspase-dependent pathways .
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including B16-F10 and HT29, with apoptosis rates ranging from 40% to 85% depending on the specific derivative tested .
  • Antimicrobial Effects :
    • Flavonoids like this compound have been shown to possess antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Antidiabetic Properties :
    • Some studies suggest that flavonoids enhance insulin sensitivity and modulate glucose uptake in peripheral tissues, contributing to their antidiabetic effects .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Cytotoxicity in Cancer Cell Lines :
    • A study examining various coumarin derivatives noted that specific analogs exhibited significant cytotoxicity against Hep G2 cells with IC50 values indicating effective concentrations for inducing cell death .
  • Antimicrobial Screening :
    • Research on flavonoid compounds has identified notable antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Q & A

Q. What are the common synthetic routes for synthesizing 3,4,7-trimethyl-5-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one, and what key reaction conditions must be controlled?

Answer: The synthesis typically involves a multi-step approach:

Core formation : Alkylation or esterification of a hydroxy-substituted chromen-2-one precursor to introduce methyl groups at positions 3, 4, and 2.

Etherification : Reaction with 2-(2-naphthyl)-2-oxoethyl bromide under anhydrous conditions (e.g., DMF, K₂CO₃) to install the naphthyl-oxoethoxy moiety at position 3.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical conditions :

  • Use of anhydrous solvents to prevent hydrolysis of reactive intermediates.
  • Temperature control (60–80°C) during etherification to balance reaction rate and side-product formation.
  • Catalytic bases (e.g., K₂CO₃) to deprotonate phenolic oxygen for nucleophilic substitution.

Q. Reference Table :

StepReagents/ConditionsPurpose
13,4,7-Trimethylcoumarin core, MeI/K₂CO₃ (DMF, 60°C)Methyl group introduction
22-(2-Naphthyl)-2-oxoethyl bromide, K₂CO₃ (DMF, 80°C)Etherification
3Silica gel chromatography (hexane:EtOAc 7:3)Purification

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and coupling patterns (e.g., methyl groups at 3,4,7 and naphthyl-oxoethoxy integration).
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak).
  • X-ray Diffraction (if crystalline) : For absolute configuration confirmation.

Q. Example NMR Data :

  • Methyl protons: δ 2.2–2.5 ppm (singlets for 3,4,7-CH₃).
  • Naphthyl protons: δ 7.5–8.2 ppm (multiplet for aromatic H).

Q. How can researchers design experiments to evaluate the anticancer potential of this compound, considering mechanisms like telomerase inhibition?

Answer: Experimental Design :

In vitro cytotoxicity assays : Use human cancer cell lines (e.g., SGC-7901 gastric cancer) to determine IC₅₀ values via MTT assays.

Telomerase inhibition :

  • TRAP assay : Measure telomerase activity using PCR-based Telomeric Repeat Amplification Protocol.
  • Docking studies : Simulate interactions with telomerase (PDB: 3DU6) to identify binding residues (e.g., π-π stacking with Trp86).

Q. Example Data :

AssayResult (Compound 6af)
Cytotoxicity (SGC-7901)IC₅₀ = 4.01 ± 0.97 µg/mL
Telomerase inhibitionIC₅₀ = 5.02 ± 0.91 µM

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?

Answer: Approaches :

Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios and refine anisotropic displacement parameters.

Disorder modeling : Split occupancy for flexible substituents (e.g., naphthyl group) using PART/SUMP instructions.

Validation tools : Cross-check with R-factor convergence (< 5%), residual density maps (max/min ± 0.3 eÅ⁻³), and Hirshfeld surface analysis for non-covalent interactions.

Case Study :
For a similar chromen-2-one derivative, refining twinned data (twin law -h, -k, -l) reduced R₁ from 0.12 to 0.06 after applying BASF 0.25 .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Answer: Methodology :

Analog synthesis : Modify substituents (e.g., replace 2-naphthyl with 4-chlorophenyl or fluorophenyl) and test derivatives.

Biological assays : Compare IC₅₀ values across analogs for cytotoxicity, telomerase inhibition, or anti-inflammatory activity.

Computational analysis : Perform QSAR modeling to correlate substituent properties (e.g., logP, Hammett constants) with activity.

Q. Example SAR Findings :

  • Electron-withdrawing groups (e.g., -Cl) enhance telomerase inhibition (IC₅₀ = 4.89 µM vs. 5.02 µM for -OCH₃) .
  • Methyl groups at 3,4,7 positions improve metabolic stability by reducing oxidative degradation .

Q. What computational approaches are used to predict the compound’s interaction with biological targets like kinases or telomerase?

Answer: Workflow :

Protein preparation : Retrieve target structure (e.g., telomerase, PDB: 3DU6) and optimize protonation states with MOE or Schrödinger.

Ligand preparation : Generate 3D conformers of the compound using RDKit or Open Babel.

Docking : Use AutoDock Vina or GOLD to simulate binding poses; prioritize poses with hydrogen bonds (e.g., to Tyr337) and π-π stacking (e.g., with Trp86).

MD simulations : Run 100 ns trajectories in AMBER to assess binding stability.

Q. Key Interactions :

  • Hydrogen bonds : Between the chromen-2-one carbonyl and Tyr336.
  • π-π stacking : Naphthyl group and Trp86 indole ring.

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